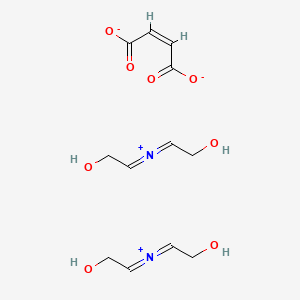
Bis(bis(2-hydroxyethyl)ammonium) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate typically involves the reaction of maleic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Maleic Acid+2Bis(2-hydroxyethyl)amine→Bis(bis(2-hydroxyethyl)ammonium) maleate
The reaction is usually conducted in an aqueous medium at a temperature range of 25-50°C. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are conducted under controlled temperature and pressure conditions.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(bis(2-hydroxyethyl)ammonium) maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial products, including lubricants and additives.
Mechanism of Action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: This compound is similar in structure and is used as an environmentally friendly lubricant and additive.
Bis(2-hydroxyethyl)ammonium acetate: Another similar compound with applications in various chemical processes.
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) maleate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
85909-55-3 |
|---|---|
Molecular Formula |
C12H18N2O8 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
bis(2-hydroxyethylidene)azanium;(Z)-but-2-enedioate |
InChI |
InChI=1S/2C4H8NO2.C4H4O4/c2*6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h2*1-2,6-7H,3-4H2;1-2H,(H,5,6)(H,7,8)/q2*+1;/p-2/b;;2-1- |
InChI Key |
ZKAOBYSKJCGBBB-KSBRXOFISA-L |
Isomeric SMILES |
C(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
C(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















